molecular formula C20H20ClN3O2S B11214825 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11214825
M. Wt: 401.9 g/mol
InChI Key: ZMOXAMYTURSZIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxadiazocine ring.

    Introduction of the Chlorine Atom: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the dimethylphenyl group to the core structure.

    Formation of the Thioxo Group: The thioxo group is introduced through thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-10-4-6-14(11(2)8-10)22-18(25)16-17-13-9-12(21)5-7-15(13)26-20(16,3)24-19(27)23-17/h4-9,16-17H,1-3H3,(H,22,25)(H2,23,24,27)

InChI Key

ZMOXAMYTURSZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)Cl)OC2(NC(=S)N3)C)C

Origin of Product

United States

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